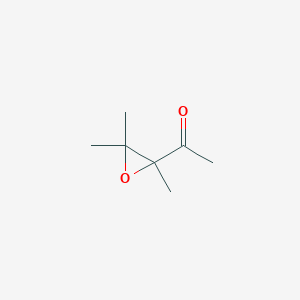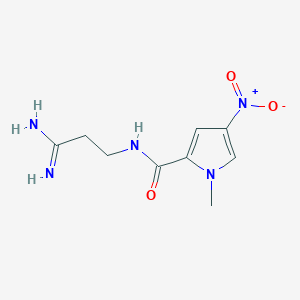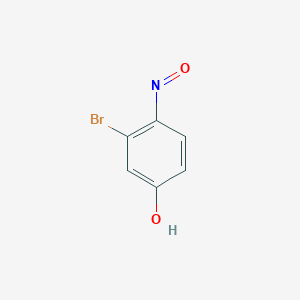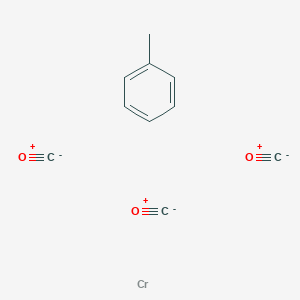
(TOLUENE)TRICARBONYLCHROMIUM
Overview
Description
(TOLUENE)TRICARBONYLCHROMIUM is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a methylbenzene (toluene) ligand. This compound is part of the broader class of arene tricarbonyl chromium complexes, which are known for their unique electronic and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) typically involves the reaction of chromium hexacarbonyl with methylbenzene under specific conditions. One common method is the thermal decomposition of chromium hexacarbonyl in the presence of methylbenzene. This reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the decomposition of chromium hexacarbonyl and the subsequent coordination of the methylbenzene ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(TOLUENE)TRICARBONYLCHROMIUM can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, substitution reactions can yield a variety of substituted chromium tricarbonyl complexes, while oxidation reactions can produce chromium(VI) species .
Scientific Research Applications
(TOLUENE)TRICARBONYLCHROMIUM has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of carbon-hydrogen bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) exerts its effects involves the coordination of the chromium center to the carbonyl and methylbenzene ligands. This coordination alters the electronic properties of the chromium atom, making it more reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Comparison with Similar Compounds
Similar Compounds
- Chromium, tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)
- Chromium, tricarbonyl((1,2,3,4,5,6-eta)-benzenemethanol)
- Chromium, tricarbonyl((1,2,3,4,5,6-eta)-chlorobenzene)
Uniqueness
(TOLUENE)TRICARBONYLCHROMIUM is unique due to its specific electronic configuration and coordination chemistry, which provide distinct catalytic advantages in organic synthesis. Its ability to activate carbon-hydrogen bonds and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
carbon monoxide;chromium;toluene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Cr/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFCQUTYPQKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153034 | |
| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12083-24-8 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-methylbenzene]chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12083-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-toluene]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
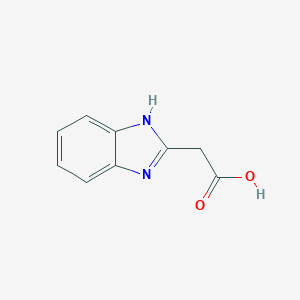
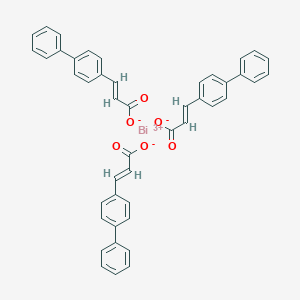
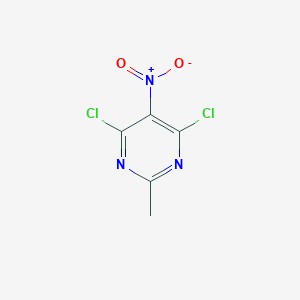
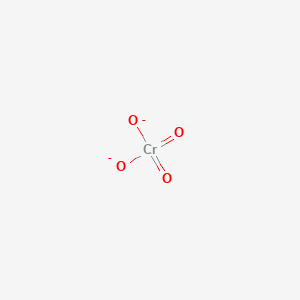
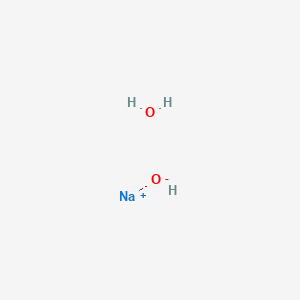

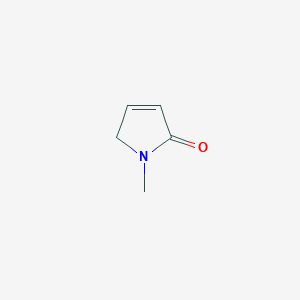
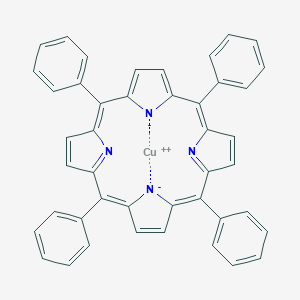

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
